molecular formula C24H28ClN5O B607752 (3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride CAS No. 1652591-82-6

(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride

Cat. No. B607752
M. Wt: 437.97
InChI Key: VRPFLFUQMWOJAT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available in the literature .

Scientific Research Applications

Antagonist Properties and Pain Management

(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This compound and its derivatives showed low nanomolar activity in binding and functional assays. In a mouse model, it demonstrated efficacy in reducing hyperalgesia, indicating its potential in pain management (Borza et al., 2007).

Antiproliferative Activity in Cancer Research

New conjugates related to (3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents (Mullagiri et al., 2018).

Novel Synthesis for Various Applications

Innovative methods for synthesizing bicycles with fused pyrrole, indole, oxazole, and imidazole rings, which include compounds similar to the specified chemical, were explored. This approach could be significant for creating a range of compounds for varied applications in scientific research (Katritzky et al., 2004).

Antioxidant and Antimicrobial Properties

A series of derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. This research highlighted the potential of such compounds in the development of new therapeutic agents with antioxidant and antimicrobial properties (Bassyouni et al., 2012).

Antimicrobial Activity and Potential as Antibiotics

A study focused on synthesizing and characterizing a series of methanones for their antibacterial properties, aiming to develop new broad-spectrum antibiotics. This indicates the potential of these compounds in addressing microbial resistance (Chandra et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not directly available in the literature .

Future Directions

The future directions for research on this compound are not directly available in the literature .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFLFUQMWOJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride

CAS RN

1652591-82-6
Record name Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
Reactant of Route 3
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
Reactant of Route 6
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride

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